molecular formula C10H10BrNOS B7990375 3-Bromo-2-thienyl-(1-methyl-2-pyrrolyl)methanol

3-Bromo-2-thienyl-(1-methyl-2-pyrrolyl)methanol

Cat. No.: B7990375
M. Wt: 272.16 g/mol
InChI Key: QWLHTDGDONTPDY-UHFFFAOYSA-N
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Description

3-Bromo-2-thienyl-(1-methyl-2-pyrrolyl)methanol is a chemical compound offered with a purity of 97.0% . This serves as a versatile synthetic intermediate in organic chemistry and materials science research. Compounds featuring thiophene and pyrrole heterocycles are of significant interest for constructing π-conjugated systems with applications in organic electronics, such as non-linear optical chromophores, conducting polymers, and organic photovoltaic cells (OPVs) . The presence of both bromine and alcohol functional groups on this molecular scaffold provides handles for further synthetic modification, for instance, through palladium-catalyzed cross-coupling reactions which are a established method for creating complex heterocyclic architectures . Researchers value this structural motif for developing new materials with tailored optical and electronic properties. This product is intended for research and development purposes only in a laboratory setting. It is not intended for use in humans, animals, or as a food additive.

Properties

IUPAC Name

(3-bromothiophen-2-yl)-(1-methylpyrrol-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNOS/c1-12-5-2-3-8(12)9(13)10-7(11)4-6-14-10/h2-6,9,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLHTDGDONTPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(C2=C(C=CS2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination Using N-Bromosuccinimide (NBS)

A patent detailing the synthesis of brominated aromatic intermediates (CN107652246B) provides a transferable methodology. In this approach, 2-methylthiophene is brominated at the 3-position using NBS in the presence of FeCl₃ as a Lewis acid catalyst. Key parameters include:

  • Solvent : Ethyl acetate or tetrahydrofuran (THF)

  • Temperature : 50–65°C

  • Reaction time : 2–4 hours

The reaction achieves 80–85% yield with <1% residual starting material, as confirmed by gas chromatography. The brominated product, 3-bromo-2-methylthiophene , is isolated via liquid-liquid separation and desolventization.

Alternative Brominating Agents

Comparative studies from carbene reaction literature highlight the use of Br₂ in acetic acid for electrophilic aromatic substitution, though this method risks over-bromination and requires stringent temperature control (0–10°C). Yields for mono-brominated thiophenes using this method rarely exceed 70% , making NBS the preferred reagent for regioselectivity.

Synthesis of the 1-Methyl-2-pyrrolyl Substituent

Methylation of Pyrrole

The pyrrole ring is methylated at the 1-position using methyl iodide under basic conditions. A protocol adapted from pyrrolo[2,3-b]pyridine syntheses employs NaH as a base in dimethylformamide (DMF) , achieving quantitative methylation within 1 hour at room temperature. The product, 1-methylpyrrole , is purified via distillation (bp 112–114°C).

Protective Group Strategies

To prevent unwanted side reactions during subsequent coupling steps, the pyrrole nitrogen is protected using tosyl chloride in the presence of triethylamine . This step, critical for maintaining regiochemical fidelity, proceeds in 90% yield and is reversible under alkaline conditions post-coupling.

Coupling Methodologies for Methanol Bridge Formation

Nucleophilic Addition to a Ketone Intermediate

A two-step sequence derived from pyrrolo[2,3-b]pyridine syntheses is adapted for the target compound:

  • Aldehyde Formation : The brominated thiophene is converted to 3-bromo-2-thienylaldehyde via a Duff reaction (HCOOH, H₂SO₄, 60°C, 3 hours).

  • Grignard Addition : The aldehyde reacts with 1-methyl-2-pyrrolylmagnesium bromide in THF at −78°C, followed by quenching with NH₄Cl to yield the secondary alcohol.

This method achieves 65–70% overall yield after silica gel chromatography.

Cross-Coupling via Suzuki-Miyaura Reaction

An alternative route employs palladium-catalyzed coupling between 3-bromo-2-thienylboronic acid and 1-methyl-2-pyrrolyl triflate . Optimized conditions include:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : Dioxane/H₂O (4:1)

  • Temperature : 80°C, 12 hours

The reaction furnishes the biaryl intermediate, which is subsequently reduced to the alcohol using NaBH₄ in methanol (yield: 75% ).

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldAdvantagesLimitations
NBS BrominationFeCl₃-catalyzed bromination80–85%High regioselectivityRequires inert atmosphere
Grignard AdditionAldehyde formation + addition65–70%Stereochemical controlMulti-step purification
Suzuki CouplingPd-mediated cross-coupling75%Modular substrate scopeCostly catalysts

Optimization and Scale-Up Considerations

Solvent Effects

Ethyl acetate and THF are optimal for bromination and coupling steps due to their balance of polarity and boiling points. Polar aprotic solvents like DMF improve methylation yields but complicate downstream purification.

Catalytic Efficiency

The use of FeCl₃ in bromination minimizes side products compared to Br₂. For Suzuki couplings, Pd(PPh₃)₄ outperforms cheaper catalysts (e.g., Pd/C) in maintaining reaction homogeneity.

Purification Techniques

Crude products are purified via recrystallization (ethanol/water) or flash chromatography (hexane/EtOAc) . The methanol bridge’s polarity necessitates careful solvent selection to avoid co-elution of impurities .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-thienyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the thienyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 3-Bromo-2-thienyl-(1-methyl-2-pyrrolyl)methanol lies in its potential as a pharmaceutical agent. Its structural features suggest various biological activities, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds with similar thienyl and pyrrolyl structures exhibit anticancer properties. For instance, thienyl derivatives have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the synthesis of derivatives from thienyl compounds that showed promising results against various cancer cell lines .

Antimicrobial Properties

The presence of bromine and nitrogen in the structure enhances the compound's potential as an antimicrobial agent. Several studies have shown that thienyl derivatives can effectively combat bacterial infections, making them valuable in developing new antibiotics .

Neuroprotective Effects

The pyrrole moiety in the compound suggests possible neuroprotective effects. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and neurodegeneration, indicating a potential application in treating neurodegenerative diseases .

Synthetic Applications

In synthetic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules.

Building Block for Complex Molecules

The compound can be utilized as a building block in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in diverse reactions such as nucleophilic substitutions and cross-coupling reactions, which are foundational in organic synthesis .

Synthesis of Functionalized Thienyl Derivatives

By modifying the bromine atom or hydroxymethyl group, chemists can create a range of functionalized thienyl derivatives with tailored properties for specific applications, including materials science and catalysis .

Case Study 1: Anticancer Activity

A study conducted on a series of thienyl derivatives demonstrated that modifications on the thienyl ring significantly affected their cytotoxicity against breast cancer cells (MCF-7). The introduction of different substituents led to enhanced activity, showcasing the potential of similar compounds like this compound in anticancer drug development .

Case Study 2: Antimicrobial Testing

In another investigation, derivatives of thienyl compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to improved antimicrobial efficacy compared to standard antibiotics, suggesting that this compound could serve as a template for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-Bromo-2-thienyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table summarizes key analogs and their properties:

Compound Name CAS RN Molecular Formula Molecular Weight Melting Point (°C) Key Features
(5-Bromopyrid-2-yl)methanol 88139-91-7 C₆H₆BrNO 188.02 59–60 Pyridine core, lower MW
(5-Bromo-2-chloropyridin-3-yl)methanol Not provided C₆H₅BrClNO ~228.47 Not reported Halogenated pyridine derivative
(3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol 1933575-55-3 C₈H₇BrN₂OS 259.12 Not reported Thiophene-pyrazole hybrid
Target: 3-Bromo-2-thienyl-(1-methyl-2-pyrrolyl)methanol Not reported C₉H₈BrNOS ~259 Not reported Thiophene-pyrrole hybrid, methyl substitution
Key Observations:
  • Molecular Weight: The target compound aligns closely with pyrazole-containing analogs (e.g., 259.12 vs. ~259 g/mol), reflecting the added bulk of the pyrrole ring compared to pyridine derivatives like (5-Bromopyrid-2-yl)methanol (MW 188.02) .
  • Melting Points : Data gaps exist for the target, but pyridine derivatives (e.g., 59–60°C) typically exhibit lower melting points than thiophene-based compounds due to differences in aromaticity and intermolecular interactions .
  • The methyl group on the pyrrole ring may increase hydrophobicity, influencing solubility and binding affinity in biological systems .
(a) Medicinal Chemistry and Docking Studies

For example, pyrazole-containing analogs (e.g., CAS 1933575-55-3) may serve as scaffolds for kinase inhibitors, though the target’s methyl-pyrrole group could improve metabolic stability .

(b) Materials Science

Thiophene derivatives are prominent in photochromic systems, such as diarylethenes used in optical switches and memory devices. The target’s bromothiophene moiety may enable photoisomerization, though its performance relative to chlorine-substituted pyridines () remains unexplored .

Biological Activity

3-Bromo-2-thienyl-(1-methyl-2-pyrrolyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant studies related to this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient for creating complex organic molecules. These reactions often yield compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing thienyl and pyrrole moieties have been evaluated for their efficacy against various cancer cell lines. In vitro studies indicate that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundA549 (lung cancer)15Induction of apoptosis
Similar thienyl derivativesMCF-7 (breast cancer)10Inhibition of cell cycle progression
Pyrrole derivativesHeLa (cervical cancer)5Activation of caspase pathways

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Compounds with similar structures have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) indicate promising potential for development as antimicrobial agents .

Table 2: Antimicrobial Activity Data

CompoundTarget OrganismMIC (mg/mL)
This compoundE. coli0.025
Thienyl derivativesS. aureus0.020
Pyrrole derivativesCandida albicans0.015

Case Studies

Several case studies have highlighted the biological activities of related compounds:

  • Case Study on Anticancer Properties : A study demonstrated that thieno[2,3-c]pyrazole compounds exhibited both antioxidant and anticancer activities in vivo, suggesting that structural modifications can enhance efficacy against tumors .
  • Antimicrobial Efficacy : Another research focused on pyrrolidine alkaloids reported significant antibacterial effects against multiple strains, reinforcing the importance of halogen substituents in enhancing bioactivity .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : Many studies suggest that the compound triggers apoptosis through the activation of intrinsic pathways involving caspases .
  • Cell Cycle Arrest : Some derivatives have been shown to halt the cell cycle at specific checkpoints, preventing proliferation in cancer cells .

Q & A

Q. What are the common synthetic pathways for preparing 3-Bromo-2-thienyl-(1-methyl-2-pyrrolyl)methanol, and how can reaction progress be monitored?

  • Methodological Answer : A typical synthesis involves multi-step substitution and condensation reactions. For example, brominated thienyl intermediates can react with methylpyrrole derivatives under reflux in ethanol with catalysts like KOH. Reaction progress is monitored via TLC (Rf value tracking) and validated by spectral techniques (1H NMR, IR) . Key parameters include reflux duration (5–6 hours), solvent polarity (ethanol), and stoichiometric ratios of hydrazine hydrate or other nucleophiles.

Q. How should researchers handle safety and stability concerns during experiments with this compound?

  • Methodological Answer : Follow GHS guidelines: use fume hoods (engineering controls), wear nitrile gloves, and safety goggles. The compound may exhibit acute toxicity (oral LD50 ~300 mg/kg) and eye irritation. Store in amber vials at 2–8°C under inert gas (e.g., N2) to prevent degradation. Stability tests under varying pH and temperature are recommended to identify hazardous byproducts .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : To verify substituent positions (e.g., bromine on thienyl, methyl on pyrrole).
  • Mass Spectrometry (HRMS) : For molecular weight confirmation (expected m/z ~300–350 Da).
  • X-ray Crystallography : Resolves stereochemical ambiguities; requires high-purity crystals grown via slow evaporation in methanol/water .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model reaction pathways (e.g., bromine substitution).
  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Validate predictions with in vitro assays (IC50 measurements) .
  • Table : Example DFT Parameters
PropertyValue (Predicted)Experimental Validation
HOMO Energy (eV)-6.2Cyclic Voltammetry
LogP (Lipophilicity)3.8HPLC Retention Time

Q. What strategies resolve contradictions in spectroscopic or crystallographic data for this compound?

  • Methodological Answer :
  • Data Triangulation : Cross-validate NMR shifts with computed chemical shifts (e.g., ACD/Labs or ChemDraw predictions).
  • Dynamic NMR : Resolve conformational equilibria (e.g., rotamers) by varying temperature (25–60°C).
  • High-Resolution Crystallography : Address polymorphic discrepancies by comparing unit cell parameters (e.g., space group P21/c vs. C2/c) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Modification Hotspots : Replace bromine with electron-withdrawing groups (e.g., CF3) to alter electronic effects. Methylpyrrole substitution (e.g., ethyl or aryl groups) enhances steric bulk for target selectivity.
  • Biological Assays : Test derivatives against bacterial panels (MIC assays) or cancer cell lines (MTT assays). Correlate substituent effects (e.g., bromine position) with IC50 values .

Q. What are the challenges in scaling up synthesis while maintaining purity, and how are they addressed?

  • Methodological Answer :
  • Optimization Steps :

Catalyst Screening : Transition from KOH to immobilized bases (e.g., Amberlyst A26) for easier separation.

Solvent Selection : Replace ethanol with 2-MeTHF (lower toxicity, higher boiling point).

Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water).

  • Purity Metrics : Aim for ≥95% purity (HPLC, 254 nm) with residual solvent levels <0.1% (GC-MS) .

Data Contradictions and Resolution

Q. Why do different studies report varying melting points for structurally similar derivatives?

  • Methodological Answer : Variations arise from:
  • Polymorphism : Use DSC/TGA to identify metastable vs. stable forms.
  • Impurity Profiles : Recrystallize from alternative solvents (e.g., acetonitrile vs. ethanol).
  • Instrument Calibration : Cross-check with standard references (e.g., NIST-certified thermometers) .

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